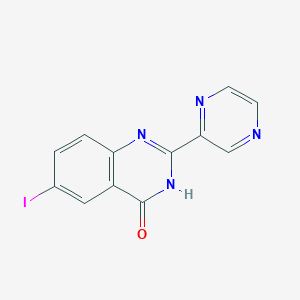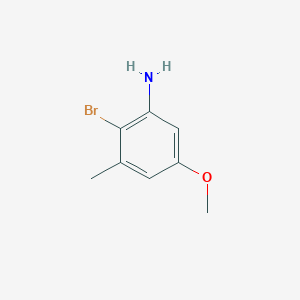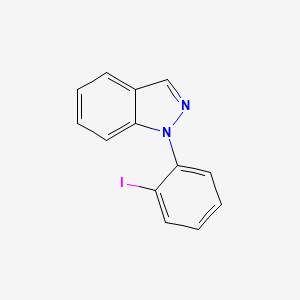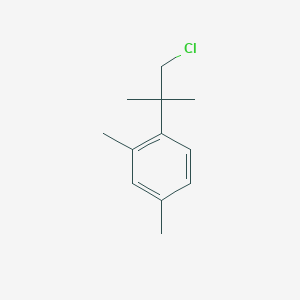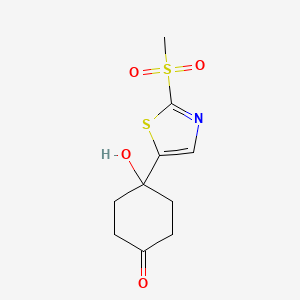
4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone is a synthetic organic compound that features a cyclohexanone core substituted with a hydroxy group and a thiazole ring bearing a methanesulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone typically involves multi-step organic reactions. A possible synthetic route could start with the cyclohexanone core, which undergoes functionalization to introduce the hydroxy group and the thiazole ring. The methanesulfonyl group can be introduced via sulfonation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The ketone group in the cyclohexanone core can be reduced to a secondary alcohol.
Substitution: The thiazole ring can undergo various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine), sulfonating agents (e.g., methanesulfonyl chloride).
Major Products
- Oxidation of the hydroxy group yields ketones or carboxylic acids.
- Reduction of the ketone group yields secondary alcohols.
- Substitution reactions on the thiazole ring yield various substituted thiazoles.
Scientific Research Applications
4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The methanesulfonyl group could play a role in enhancing the compound’s binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-(2-methylthiazol-5-yl)-cyclohexanone: Similar structure but with a methyl group instead of a methanesulfonyl group.
4-Hydroxy-4-(2-chlorothiazol-5-yl)-cyclohexanone: Similar structure but with a chlorine atom instead of a methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in 4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone may confer unique properties, such as increased solubility or enhanced reactivity, compared to its analogs.
Properties
Molecular Formula |
C10H13NO4S2 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
4-hydroxy-4-(2-methylsulfonyl-1,3-thiazol-5-yl)cyclohexan-1-one |
InChI |
InChI=1S/C10H13NO4S2/c1-17(14,15)9-11-6-8(16-9)10(13)4-2-7(12)3-5-10/h6,13H,2-5H2,1H3 |
InChI Key |
LZABXQQOXKTKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(S1)C2(CCC(=O)CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


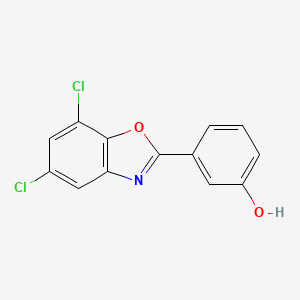
![1-[(4-Chlorophenyl)methyl]-4-(3-chloropropyl)piperazine](/img/structure/B8599964.png)
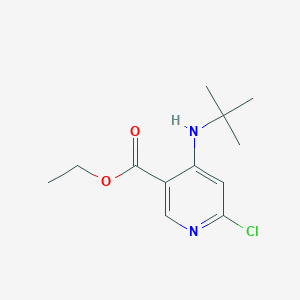
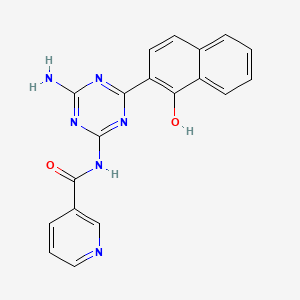
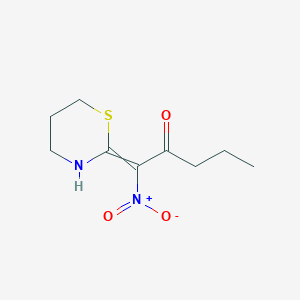
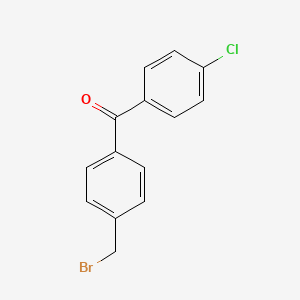
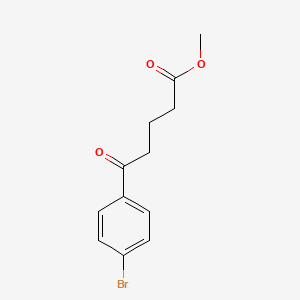
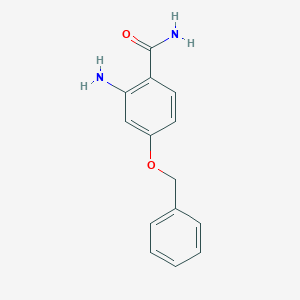
![Methyl 4'-amino-2'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8600004.png)
